N-(3,5-difluorophenyl)-2-methoxy-4-(methylthio)benzamide
Übersicht
Beschreibung
N-(3,5-difluorophenyl)-2-methoxy-4-(methylthio)benzamide, also known as DFB, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DFB belongs to the class of compounds known as benzamides, which have been shown to have anti-tumor properties.
Wirkmechanismus
The mechanism of action of N-(3,5-difluorophenyl)-2-methoxy-4-(methylthio)benzamide is not fully understood, but it is thought to involve the inhibition of histone deacetylase (HDAC) enzymes. HDAC enzymes are involved in the regulation of gene expression, and their dysregulation has been linked to cancer development and progression. By inhibiting HDAC enzymes, N-(3,5-difluorophenyl)-2-methoxy-4-(methylthio)benzamide may promote the expression of genes that inhibit tumor growth and suppress the expression of genes that promote tumor growth.
Biochemical and Physiological Effects:
N-(3,5-difluorophenyl)-2-methoxy-4-(methylthio)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. In addition, N-(3,5-difluorophenyl)-2-methoxy-4-(methylthio)benzamide has been shown to enhance the immune response to cancer cells by increasing the activity of natural killer cells and T cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,5-difluorophenyl)-2-methoxy-4-(methylthio)benzamide in lab experiments is its specificity for HDAC enzymes, which makes it a valuable tool for studying the role of these enzymes in cancer development and progression. However, N-(3,5-difluorophenyl)-2-methoxy-4-(methylthio)benzamide has some limitations, including its potential toxicity and the need for further optimization of its dosing and administration.
Zukünftige Richtungen
There are several future directions for research on N-(3,5-difluorophenyl)-2-methoxy-4-(methylthio)benzamide. One direction is to further elucidate its mechanism of action and identify the specific HDAC enzymes that it inhibits. Another direction is to optimize its dosing and administration to minimize toxicity and maximize effectiveness. Additionally, N-(3,5-difluorophenyl)-2-methoxy-4-(methylthio)benzamide could be combined with other cancer treatments to enhance their effectiveness. Finally, N-(3,5-difluorophenyl)-2-methoxy-4-(methylthio)benzamide could be tested in clinical trials to evaluate its safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
N-(3,5-difluorophenyl)-2-methoxy-4-(methylthio)benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor properties in a variety of cancer cell lines, including breast, lung, and prostate cancer. N-(3,5-difluorophenyl)-2-methoxy-4-(methylthio)benzamide has also been shown to inhibit the growth of cancer cells in vivo in animal models. Furthermore, N-(3,5-difluorophenyl)-2-methoxy-4-(methylthio)benzamide has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-(3,5-difluorophenyl)-2-methoxy-4-methylsulfanylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2S/c1-20-14-8-12(21-2)3-4-13(14)15(19)18-11-6-9(16)5-10(17)7-11/h3-8H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBZSJHNBYDNBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC(=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.